N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonamido)benzamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O5S2/c1-30-13-7-9-14(10-8-13)33(28,29)26-17-6-4-3-5-15(17)21(27)25-22-24-19-18(31-2)12-11-16(23)20(19)32-22/h3-12,26H,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOXMGBRWSULIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonamido)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzothiazole ring: Starting with a suitable precursor, such as 2-aminothiophenol, which undergoes cyclization with a chloro-substituted aromatic aldehyde under acidic conditions.
Introduction of the methoxy group: This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Sulfonamide formation: The sulfonamide linkage is introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Final coupling: The final step involves coupling the benzothiazole derivative with the sulfonamide intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonamido)benzamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or specific enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide (41d): This analog lacks the benzamide group, replacing it with a direct sulfonamide linkage. Synthesized in 67% yield, its simpler structure results in reduced molecular weight (C₁₅H₁₃ClN₂O₃S₂ vs. Biological studies on related sulfonamides demonstrate moderate enzyme inhibition (e.g., carbonic anhydrase), but the absence of the benzamide moiety may limit interaction with deeper hydrophobic pockets in target proteins .
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole :
This derivative retains the chloro-methoxybenzothiazole core but lacks sulfonamido or benzamide substituents. Crystallographic data (Acta Cryst. E69, o360) reveal planar geometry, favoring π-π stacking interactions. However, its simplified structure correlates with reduced solubility and bioavailability compared to the target compound .
Benzamide Derivatives
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide (ZINC2713955) :
Substituting the sulfonamido group with a methylbenzothiazole and methoxybenzamide, this compound (MW: 346.8 g/mol) shares similar logP values (~3.5) with the target compound, suggesting comparable membrane permeability. However, its lack of a sulfonamido group may reduce polar interactions with charged residues in enzyme active sites .
2-(4-Chlorobenzoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide :
With a chlorobenzoyl substituent (MW: 406.88 g/mol), this analog exhibits higher lipophilicity (logP ~4.1) than the target compound (logP ~3.8). Its bulky substituents may hinder binding to compact targets but enhance affinity for hydrophobic domains .
Hybrid Benzothiazole-Benzoxazole Derivatives
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide: This compound links benzothiazole and benzoxazole via a butanamide chain.
Triazole-Sulfonamide Derivatives
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] :
These triazole-thiones incorporate sulfonamide groups but replace benzothiazole with a triazole core. IR and NMR data confirm tautomeric stability (thione form), with νC=S at 1247–1255 cm⁻¹ and νNH at 3278–3414 cm⁻¹. Enzymatic assays reveal IC₅₀ values in the micromolar range for α-glucosidase inhibition, suggesting lower potency than benzothiazole-based inhibitors like the target compound .
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonamido)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C15H15ClN2O4S
- Molecular Weight : 348.81 g/mol
- CAS Number : 1105188-90-6
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
- Anticancer Activity : The compound has shown significant cytotoxic effects against several cancer cell lines. For instance, studies indicate that it induces apoptosis in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells by activating caspase pathways and inhibiting key survival signaling pathways such as AKT and ERK .
- Anti-inflammatory Effects : This compound has been noted to reduce the expression of inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This suggests a dual mechanism where it not only targets cancer cells but also modulates the inflammatory environment that supports tumor growth .
Cytotoxicity Assays
The cytotoxic effects of the compound have been evaluated using various assays, including MTT and flow cytometry. The following table summarizes the IC50 values against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 5.0 | Induction of apoptosis |
| A549 | 6.5 | Inhibition of cell proliferation |
| H1299 | 7.0 | Modulation of signaling pathways |
In Vivo Studies
In vivo studies have demonstrated that this compound exhibits significant antitumor activity in xenograft models. Tumor volume reduction was observed after treatment with the compound compared to control groups.
Case Studies
- Study on Apoptosis Induction : A study conducted by researchers evaluated the effects of the compound on A431 cells using flow cytometry. The results indicated a marked increase in early and late apoptotic cells after treatment with varying concentrations (1, 2, and 4 μM), confirming its potential as an anticancer agent .
- Anti-inflammatory Evaluation : Another study assessed the impact on RAW264.7 macrophages, revealing that treatment with the compound significantly decreased levels of IL-6 and TNF-α, suggesting its utility in managing inflammation-related conditions .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling under reflux conditions. Key steps include:
- Acylation : Reacting the benzothiazol-2-amine intermediate with 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .
- Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonamide moiety to the benzamide core under inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification : Employing column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
- Condition Optimization : Adjusting temperature (60–80°C for reflux) and solvent polarity (DMF for solubility) to minimize side reactions. Monitoring via TLC and HPLC ensures reaction progress .
Q. How is the compound structurally characterized, and what analytical techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and sulfonamide linkages (NH protons at δ 10–12 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 503.09 [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported enzyme inhibition data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., HDAC vs. kinase inhibition) may arise from assay conditions. To address this:
- Standardized Assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme isoforms (e.g., HDAC1 vs. HDAC6) .
- Control Experiments : Include positive controls (e.g., Trichostatin A for HDACs) and measure off-target effects via kinase profiling panels .
- Data Normalization : Express activity as % inhibition relative to vehicle controls and validate with dose-response curves (3–5 replicates) .
- Computational Validation : Perform molecular docking (AutoDock Vina) to compare binding poses with crystallographic data, identifying key residues (e.g., Asp101 in HDAC1) .
Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanocrystals via wet milling .
- Metabolic Stability : Introduce deuterium at labile positions (e.g., methoxy groups) to reduce CYP450-mediated oxidation .
- ProDrug Design : Mask sulfonamide as a tert-butyl carbamate, cleaved enzymatically in target tissues .
- In Silico Modeling : Predict logP and pKa using ChemAxon or Schrodinger Suite to guide structural modifications .
Q. What mechanisms underlie its selectivity for benzothiazole-containing enzymes?
- Methodological Answer :
- Structural Analysis : Compare X-ray structures of target vs. non-target enzymes to identify hydrophobic pockets accommodating the benzothiazole ring .
- Mutagenesis Studies : Engineer enzyme variants (e.g., Phe155Ala in HDAC1) to test binding dependency .
- SAR Studies : Synthesize analogs with modified substituents (e.g., chloro → fluoro) and correlate changes with activity (IC₅₀ shifts >10-fold indicate critical interactions) .
Key Considerations for Experimental Design
- Contradiction Mitigation : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence for enzymatic activity) to confirm results .
- Scalability : Pilot reactions at 1 mmol scale before industrial-scale synthesis to assess feasibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
